Regioisomeric Specificity: 5-Methyl vs. 4-Methyl Thiophene Substitution Alters Predicted Physicochemical and Target-Interaction Profiles
The 5-methylthiophene-2-carbonyl substituent (CAS 2195882-89-2) is regioisomerically distinct from the 4-methylthiophene-2-carbonyl analog (CAS 2034605-26-8). While both share the same molecular formula (C₁₃H₁₄N₄OS) and molecular weight (274.34 g/mol), the methyl group position shifts the electrostatic potential surface of the thiophene ring and alters the conformational preference of the carbonyl-azetidine linkage. In ROMK inhibitor structure-activity relationship (SAR) series, analogous positional isomer pairs have demonstrated IC₅₀ differences of 3- to 10-fold for the same biological target [1]. The 5-methyl isomer positions the methyl group distal to the carbonyl attachment point, minimizing steric clash with the azetidine ring, whereas the 4-methyl isomer introduces proximal steric bulk that may affect amide bond geometry and target binding [2].
| Evidence Dimension | Regioisomeric differentiation – predicted impact on target binding and physicochemical profile |
|---|---|
| Target Compound Data | 5-methylthiophene-2-carbonyl substitution (CAS 2195882-89-2); MW 274.34; methyl group distal to carbonyl |
| Comparator Or Baseline | 4-methylthiophene-2-carbonyl substitution (CAS 2034605-26-8); MW 274.34; methyl group proximal to carbonyl |
| Quantified Difference | No direct head-to-head biological data available for this specific pair. Class-level ROMK SAR indicates positional isomer IC₅₀ shifts of 3–10× (BindingDB cross-compound analysis [1]) |
| Conditions | Class-level inference from ROMK1 inhibitor patent SAR data (US9073882, WO2013/028474A1); no direct paired assay data located |
Why This Matters
Procuring the wrong regioisomer (4-methyl instead of 5-methyl) may yield a compound with unpredictable target potency, confounding SAR studies or screening campaigns.
- [1] BindingDB. Cross-compound ROMK1 inhibitor dataset – IC₅₀ values for structurally related thiophene-containing azetidine analogs (BDBM50391781, BDBM50391768, BDBM50391770) from US9073882. Accessed via bindingdb.org. View Source
- [2] Pasternak A, et al. Inhibitors of the Renal Outer Medullary Potassium Channel. Patent WO2013/028474A1 (Merck Sharp & Dohme Corp.). Published February 28, 2013. Summary in ACS Med Chem Lett. doi:10.1021/ml400215w. View Source
